2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide: is a chemical compound with the following IUPAC name: 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide . Its molecular formula is C14H14N4O3S and its molecular weight is approximately 318.36 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-sulfamoylbenzoic acid with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetic acid. The reaction typically occurs under specific conditions, such as refluxing in a suitable solvent with appropriate catalysts.
Industrial Production: While specific industrial production methods may vary, large-scale synthesis often employs efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions at various positions on the molecule are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The specific products formed depend on the reaction conditions. Detailed analysis of intermediates and final products would require further investigation.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects, including antimicrobial or anticancer properties.
Chemistry: Used as a reagent in organic synthesis.
Industry: May have applications in materials science or pharmaceutical manufacturing.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C14H16N4O3S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H16N4O3S2/c1-9-7-10(2)17-14(16-9)22-8-13(19)18-11-3-5-12(6-4-11)23(15,20)21/h3-7H,8H2,1-2H3,(H,18,19)(H2,15,20,21) |
InChI Key |
FGFRIHYUNRSEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
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